![molecular formula C27H26O9 B3100035 4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid CAS No. 1359740-23-0](/img/structure/B3100035.png)

4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid

Overview

Description

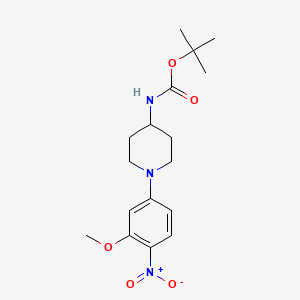

This compound, also known as 4,4’-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid, is a chemical compound with the molecular formula C27H26O9 . It is used in various applications, including organic synthesis and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, 4,4’-Oxybisbenzoic acid can be synthesized from 4-Chlorobenzoic acid and 4-Hydroxybenzoic acid . Additionally, two novel cadmium-based 2D coordination polymers have been synthesized and characterized .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has a molecular weight of 494.49 and a molecular formula of C27H26O9 . The InChI Code for this compound is 1S/C27H26O9 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, it can be involved in the formation of 2D coordination polymers . More research is needed to fully understand the range of reactions this compound can participate in.Physical and Chemical Properties Analysis

This compound has a boiling point of 715.9±55.0 °C and a density of 1.335±0.06 g/cm3 . It is a solid at room temperature .Scientific Research Applications

Supramolecular Liquid-Crystalline Networks

Supramolecular liquid-crystalline networks involving 4,4'-[[2-[(4-Carboxyphenoxy)methyl]-2-ethyl-1,3-propanediyl]bis(oxy)]bis-Benzoic acid derivatives have been explored for their unique properties and applications. The self-assembly of multifunctional hydrogen-bond donor and acceptor molecules, including tricarboxylic acids similar to the chemical structure , results in liquid-crystalline network structures. These structures exhibit phases like smectic A and nematic, which are of interest for their potential applications in materials science and nanotechnology (Kihara, Kato, Uryu, & Fréchet, 1996).

Coordination Polymers and Properties

Coordination polymers based on carboxyphenoxy derivatives, similar to this compound, have been synthesized and studied for their structural and functional properties. These polymers exhibit intriguing luminescent and magnetic properties, making them suitable for applications in sensing, magnetism, and light-emitting devices (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).

Novel Macrocyclic and Polymeric Materials

The exploration of novel macrocyclic compounds and polymers incorporating carboxyphenoxy motifs reveals the potential for creating materials with tailored properties. These materials are of interest for their potential applications in catalysis, polymer science, and materials engineering, demonstrating the versatility and utility of carboxyphenoxy-based compounds in scientific research (Mayershofer, Nuyken, & Buchmeiser, 2006).

Molecular Sensing and Extraction

Carboxyphenoxy derivatives have been investigated for their potential in molecular sensing and selective ion extraction. The design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, similar to the structure of interest, showcases the ability of these compounds to selectively extract lead(II) ions, highlighting their potential for environmental remediation and analytical applications (Hayashita, Sawano, Higuchi, Indo, Hiratani, Zhang, & Bartsch, 1999).

Safety and Hazards

Mechanism of Action

Mode of Action

Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its carboxyphenoxy groups suggest potential for interaction with biological membranes, which could influence absorption and distribution. The compound’s stability and metabolic fate in the body are also unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Properties

IUPAC Name |

4-[2,2-bis[(4-carboxyphenoxy)methyl]butoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O9/c1-2-27(15-34-21-9-3-18(4-10-21)24(28)29,16-35-22-11-5-19(6-12-22)25(30)31)17-36-23-13-7-20(8-14-23)26(32)33/h3-14H,2,15-17H2,1H3,(H,28,29)(H,30,31)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXNOSZNYSTYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC1=CC=C(C=C1)C(=O)O)(COC2=CC=C(C=C2)C(=O)O)COC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3099972.png)

![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)

![4,4'-[[2-[[3-(4-Carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]methyl]-2-[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis[benzoic acid]](/img/structure/B3100038.png)